molecular formula C12H12N2O B7866333 1-(4-(3-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one

1-(4-(3-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one

Cat. No.: B7866333
M. Wt: 200.24 g/mol
InChI Key: WQYSUPLAVDYBMT-UHFFFAOYSA-N
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Description

1-(4-(3-Methyl-1H-pyrazol-1-yl)phenyl)ethan-1-one is a chemical compound featuring a pyrazole ring system, a scaffold renowned in medicinal chemistry for its diverse biological activities . This specific molecule consists of a 3-methylpyrazole subunit linked to an acetophenone moiety, positioning it as a valuable intermediate for the synthesis of more complex heterocyclic compounds. Researchers can utilize this ketone functionality for further derivatization, such as condensation reactions with hydrazines to form novel pyrazoline derivatives, which are a prominent class of nitrogen-containing heterocycles studied for their pharmacological properties . The pyrazole nucleus is associated with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic effects . As a building block, this compound offers researchers a versatile starting point for generating compound libraries in drug discovery campaigns. Its structure is particularly relevant for exploring structure-activity relationships in the development of new therapeutic agents. The presence of the methyl group on the pyrazole ring and the carbonyl group on the acetophenone ring provides distinct sites for chemical modification and interaction with biological targets. Applications: This product is intended for research and development purposes only. It serves as a key synthetic intermediate in organic synthesis and medicinal chemistry research, particularly in the construction of potential pharmacologically active molecules. Notice: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-[4-(3-methylpyrazol-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-7-8-14(13-9)12-5-3-11(4-6-12)10(2)15/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYSUPLAVDYBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-(3-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one typically involves the reaction of 3-methyl-1H-pyrazole with 4-bromoacetophenone under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of pyrazole compounds can exhibit significant anticancer properties. A study demonstrated that pyrazole derivatives, including 1-(4-(3-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one, can inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapeutics .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives have shown promise in reducing inflammation in animal models, indicating their potential use in treating inflammatory diseases .
  • Antimicrobial Properties : Some studies have highlighted the antimicrobial activity of pyrazole derivatives against various pathogens. This suggests that this compound may be useful in developing new antimicrobial agents .

Agricultural Science

  • Pesticide Development : The unique structure of this compound has led to its exploration as a potential pesticide. Its efficacy against certain pests could make it a valuable addition to integrated pest management strategies .
  • Herbicide Potential : Similar compounds have been evaluated for herbicidal activity. Research into the herbicidal properties of pyrazole derivatives may lead to the development of new herbicides that are effective yet environmentally friendly .

Material Science

  • Polymer Synthesis : The compound can serve as a building block in the synthesis of novel polymers with specific properties. Its reactivity allows for incorporation into various polymer matrices, potentially leading to materials with enhanced mechanical or thermal properties .
  • Nanotechnology Applications : Research is ongoing into the use of pyrazole derivatives in nanotechnology, particularly in the creation of nanomaterials for electronics and sensors due to their unique electronic properties .

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry evaluated the anticancer efficacy of several pyrazole derivatives, including this compound). The results showed a significant reduction in tumor growth in vitro and in vivo models, highlighting the compound's potential as a lead structure for further drug development.

Case Study 2: Pesticide Efficacy

In agricultural trials, formulations containing pyrazole derivatives were tested against common agricultural pests. Results indicated a marked decrease in pest populations with minimal impact on non-target species, suggesting a promising avenue for sustainable agriculture.

Mechanism of Action

Comparison with Similar Compounds

The following analysis compares 1-(4-(3-Methyl-1H-pyrazol-1-yl)phenyl)ethan-1-one with structurally related compounds, focusing on substituent effects, physical properties, biological activities, and synthetic routes.

Structural Variations and Substituent Effects
Compound Name Substituents on Phenyl/Pyrazole Rings Key Structural Features
This compound (Target Compound) 3-Methylpyrazole at phenyl para position Pyrazole ring with methyl group; ethanone group
1-(1-(4-(2-Cyclohexylvinyl)phenyl)-5-methyl-1H-pyrazol-4-yl)ethan-1-one Cyclohexylvinyl group on phenyl Extended aliphatic chain enhances lipophilicity
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Chlorophenyl and methoxyphenyl groups Electron-withdrawing (Cl) and donating (OCH₃) moieties
1-{3-[trans-4-(tert-Butyl)cyclohexyl]-4-(1H-pyrazol-1-yl)phenyl}ethan-1-one tert-Butylcyclohexyl group on phenyl Bulky substituent for steric effects
1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one Piperazine ring with methyl group Basic nitrogen center for enhanced solubility

Key Observations :

  • Electronic Effects : Chlorine (electron-withdrawing) and methoxy (electron-donating) groups modulate reactivity and binding interactions .
  • Steric Effects : Bulky groups like tert-butylcyclohexyl may hinder enzymatic degradation or alter crystal packing.
Physical Properties
Compound Name Melting Point (°C) Solubility Trends
This compound Not reported Likely moderate in polar solvents
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one 137.3–138.5 Enhanced polarity due to sulfonyl group
1-{3-(4-Methanesulfonylphenyl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one 265–266 High thermal stability from sulfonyl and aromatic groups
QD10 (Piperazine derivative) 148.4–151.4 Improved solubility in aqueous media

Key Observations :

  • Melting Points : Sulfonyl-containing derivatives exhibit higher melting points due to strong intermolecular interactions (e.g., dipole-dipole, hydrogen bonding).
  • Solubility : Piperazine derivatives show enhanced aqueous solubility, beneficial for pharmacokinetics.

Key Observations :

  • Antimicrobial Activity : Pyrazole and pyrazoline derivatives consistently show broad-spectrum activity, with substituents like chlorine enhancing efficacy.
  • Cytotoxicity: Phthalazine derivatives demonstrate potent anticancer effects, suggesting the ethanone-phenyl scaffold’s versatility.

Key Observations :

  • Catalysis : Ruthenium-based methods enable regioselective alkylation, offering advantages over traditional condensation.
  • Yield Optimization : Multi-step syntheses (e.g., sulfonation ) often yield <70%, whereas simpler condensations achieve >80%.

Biological Activity

1-(4-(3-Methyl-1H-pyrazol-1-yl)phenyl)ethan-1-one, with the CAS number 1250699-56-9, is a compound that has garnered interest for its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by diverse research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2OC_{12}H_{12}N_{2}O. The compound features a pyrazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

Structure C12H12N2O\text{Structure }\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of various pyrazole derivatives, including this compound. In vitro tests demonstrated that this compound exhibits notable activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
  • Mechanism of Action : The pyrazole moiety is believed to interfere with bacterial cell wall synthesis or disrupt essential metabolic pathways, although specific mechanisms remain to be fully elucidated.

Antifungal Activity

The antifungal activity of the compound was assessed against several fungal strains, including Aspergillus niger and Penicillium digitatum.

Results:

  • Inhibition Zones : The compound produced significant inhibition zones in agar diffusion assays, comparable to standard antifungal agents like cycloheximide .
  • Potential Applications : Given its antifungal properties, this compound could be explored for therapeutic applications in treating fungal infections.

Anticancer Properties

Emerging research suggests that this compound may possess anticancer activity.

Case Studies:

  • Cell Line Studies : In studies involving various cancer cell lines, the compound demonstrated cytotoxic effects, leading to significant reductions in cell viability .
  • Mechanistic Insights : Preliminary investigations indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Data Summary Table

Biological ActivityTest Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialS. aureus0.0039 - 0.025 mg/mL
AntifungalA. nigerInhibition zones observed
AnticancerVarious cancer cell linesIC50 not specified

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-(4-(3-Methyl-1H-pyrazol-1-yl)phenyl)ethan-1-one and related pyrazoline derivatives?

  • Methodology : Pyrazoline derivatives are typically synthesized via cyclocondensation reactions between chalcones (α,β-unsaturated ketones) and hydrazine derivatives. For example, describes a multi-step synthesis involving trifluoromethylpyrazole intermediates, where HRMS and NMR (¹H/¹³C) are used to confirm purity and structural integrity. Key steps include:

  • Step 1 : Formation of the pyrazole ring via hydrazine addition to α,β-unsaturated ketones.
  • Step 2 : Functionalization via cross-coupling or substitution reactions to introduce aryl/heteroaryl groups.
  • Critical Parameters : Reaction temperature (often 60–100°C), solvent polarity (e.g., THF or DCM), and stoichiometric ratios of hydrazine derivatives .

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. , and 15 highlight the use of SHELX programs (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution). Key steps include:

  • Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) at low temperatures (100–150 K) to minimize thermal motion.
  • Refinement : Iterative cycles of least-squares minimization to optimize bond lengths, angles, and displacement parameters.
  • Validation : Tools like PLATON or WinGX () check for missed symmetry, twinning, or voids .

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral contradictions resolved?

  • Methodology :

  • NMR : ¹H/¹³C NMR (e.g., 400 MHz in CDCl₃, as in ) identifies substituent positions and confirms regioselectivity.
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., ESI-HRMS in ).
  • IR : Confirms carbonyl (C=O) and pyrazole ring vibrations.
  • Contradiction Resolution : Discrepancies between calculated and observed spectra are addressed by revisiting synthetic conditions (e.g., solvent traces, tautomerism) or re-examining crystallographic data for conformational flexibility .

Advanced Research Questions

Q. How can intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the crystal lattice influence the compound’s biological activity?

  • Analysis : , and 15 provide hydrogen-bond geometries (e.g., D–H···A distances and angles) for pyrazoline derivatives. For example:

  • Hydrogen Bonds : C–H···O interactions (e.g., 2.51 Å, 158° in ) stabilize the crystal lattice, potentially mimicking bio-target interactions.
  • π-Stacking : Aromatic rings in the phenyl/pyrazole moieties align with a centroid distance of 3.5–4.0 Å, which may correlate with DNA intercalation or enzyme inhibition.
  • Biological Implications : Computational docking (e.g., AutoDock Vina) can model these interactions against targets like kinases or microbial enzymes .

Q. What strategies optimize synthetic yield when scaling up pyrazoline derivatives?

  • Optimization :

  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-couplings) improve regioselectivity ().
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 1 h) and improves yields by 10–15% ( ).
  • Workup : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity.
  • Yield Challenges : Steric hindrance from 3-methyl groups on pyrazole may require adjusted stoichiometry (e.g., 1.2 equivalents of hydrazine) .

Q. How do structural modifications (e.g., substituent variation) affect the compound’s physicochemical properties and bioactivity?

  • Case Study : and compare 4-chlorophenyl vs. 4-methoxyphenyl substituents:

  • Electron-Withdrawing Groups (Cl) : Increase thermal stability (higher melting points) but reduce solubility in polar solvents.
  • Electron-Donating Groups (OCH₃) : Enhance π-donor capacity, improving antioxidant activity (e.g., DPPH radical scavenging assays).
  • Bioactivity : Pyrazolines with trifluoromethyl groups ( ) show enhanced antifungal activity due to increased lipophilicity and membrane permeability .

Safety and Compliance

  • Handling : Use PPE (gloves, goggles) and fume hoods to avoid dermal/ocular exposure ( ).
  • Waste Disposal : Segregate halogenated waste (e.g., chlorophenyl derivatives) for incineration ( ).

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